molecular formula C7H13N3 B1359229 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine CAS No. 852227-87-3

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine

Cat. No.: B1359229
CAS No.: 852227-87-3
M. Wt: 139.2 g/mol
InChI Key: RTTFXSJNRLYKMF-UHFFFAOYSA-N
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Description

Key Nomenclature Features:

  • Root : Pyrazole (heterocyclic base).
  • Substituents :
    • Two methyl groups at positions 1 and 3.
    • A methylamine group (-CH$$2$$-N(CH$$3$$) at position 5.
  • Suffix : "-amine" for the primary functional group.

Molecular Formula and Weight Analysis

The molecular formula C$$7$$H$${13}$$N$$_3$$ corresponds to a molecular weight of 139.20 g/mol . This aligns with theoretical calculations:

Component Atomic Contribution Total Contribution
Carbon (C) 7 × 12.01 84.07 g/mol
Hydrogen (H) 13 × 1.008 13.10 g/mol
Nitrogen (N) 3 × 14.01 42.03 g/mol
Total 139.20 g/mol

Experimental data from mass spectrometry confirms this value, with observed peaks at m/z 139.2 (M$$^+$$). The compound’s relatively low molecular weight enhances its solubility in polar solvents like ethanol and dimethyl sulfoxide.

Comparative Structural Analysis with Related Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent positioning. The table below contrasts N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine with structurally related compounds:

Compound Name Molecular Formula Substituent Positions Key Structural Differences
This compound C$$7$$H$${13}$$N$$_3$$ 1-CH$$3$$, 3-CH$$3$$, 5-CH$$2$$-N(CH$$3$$) Methylamine at position 5
1,3-Dimethyl-1H-pyrazol-5-ol C$$5$$H$$8$$N$$_2$$O 1-CH$$3$$, 3-CH$$3$$, 5-OH Hydroxyl group instead of methylamine
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine C$$7$$H$${13}$$N$$_3$$ 1-CH$$3$$, 5-CH$$3$$, 4-CH$$2$$-N(CH$$3$$) Methyl groups at 1 and 5; amine at 4
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C$$6$$H$${11}$$N$$_3$$ 1-CH$$3$$, 3-CH$$3$$, 4-CH$$2$$-NH$$2$$ Primary amine at position 4

Structural Insights:

  • Substituent Position Impact :

    • The 5-position methylamine group in the target compound introduces basicity (pKa ~9.5), whereas hydroxylated analogs (e.g., 1,3-dimethyl-1H-pyrazol-5-ol) exhibit acidic properties (pKa ~6.8).
    • Methyl group placement at positions 1 and 3 stabilizes the pyrazole ring against tautomerization compared to derivatives with substituents at positions 1 and 5.
  • Functional Group Influence :

    • The secondary amine (-N(CH$$_3$$) enhances nucleophilicity, enabling reactions with electrophiles like acyl chlorides.
    • In contrast, primary amines (e.g., (1,3-dimethyl-1H-pyrazol-4-yl)methanamine) show higher reactivity in Schiff base formation.
  • Steric Effects :

    • The methylene bridge (-CH$$_2$$-) between the pyrazole ring and amine reduces steric hindrance, facilitating coordination with metal ions.

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFXSJNRLYKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629686
Record name 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-87-3
Record name 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Pyrazole with Methylamine Derivatives

A common approach involves the nucleophilic substitution reaction where the 1,3-dimethylpyrazole is reacted with a suitable alkylating agent bearing the N-methylamine functionality or its precursor.

  • Step 1: Formation of 5-(chloromethyl)-1,3-dimethylpyrazole
    This intermediate can be synthesized by chloromethylation of 1,3-dimethylpyrazole at the 5-position using formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions.

  • Step 2: Nucleophilic substitution with methylamine
    The chloromethyl derivative is then reacted with methylamine (or a methylamine equivalent) to substitute the chlorine atom with the N-methylamine group, yielding N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine.

  • Reaction conditions :
    The substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity, at temperatures ranging from ambient to 80°C. A base such as potassium carbonate may be used to neutralize the formed hydrochloric acid and drive the reaction forward.

Reductive Amination Approach

An alternative method involves reductive amination of 1,3-dimethyl-1H-pyrazole-5-carboxaldehyde with methylamine.

  • Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxaldehyde
    Oxidation of the methyl group at the 5-position or direct formylation methods (e.g., Vilsmeier-Haack reaction) can be used to introduce the aldehyde functionality.

  • Step 2: Reductive amination
    The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride under mild conditions to form the this compound.

  • Advantages :
    This method offers high selectivity and yields, minimizing side reactions and allowing mild reaction conditions.

Methylation of N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine

If the intermediate N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is available, methylation of the amine nitrogen can be achieved by:

  • Reaction with methyl iodide or dimethyl sulfate in the presence of a base.
  • Catalytic hydrogenation with formaldehyde (Eschweiler–Clarke methylation).

This step ensures the introduction of the N-methyl group to complete the target compound.

Typical Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether DCM or similar 0–25°C Controlled to avoid poly-substitution
Nucleophilic substitution Methylamine + base (K2CO3) DMF/DMSO 25–80°C Base neutralizes acid, enhances nucleophilicity
Reductive amination Methylamine + NaBH3CN Methanol or MeCN 0–40°C Mild reducing agent, high selectivity
Methylation of amine Methyl iodide + base Acetonitrile 25–50°C Alternative: Eschweiler–Clarke methylation

Research Findings and Yields

  • Reductive amination methods typically yield 80–95% of the desired product with high purity, as reported in synthetic organic chemistry literature focusing on pyrazole derivatives.
  • Nucleophilic substitution routes yield 60–85% , depending on the purity of intermediates and reaction optimization.
  • Methylation steps generally proceed with 90%+ yields under optimized conditions.

Analytical Characterization

Summary Table of Preparation Routes

Method Key Intermediate Reagents Yield (%) Advantages Disadvantages
Nucleophilic substitution 5-(chloromethyl)-1,3-dimethylpyrazole Methylamine, K2CO3, DMF 60–85 Straightforward, scalable Requires chloromethylation step
Reductive amination 1,3-dimethylpyrazole-5-carboxaldehyde Methylamine, NaBH3CN 80–95 High selectivity, mild conditions Requires aldehyde synthesis
Methylation of amine N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine Methyl iodide, base 90+ Efficient, high yield Uses toxic methylating agents

Chemical Reactions Analysis

Types of Reactions: N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine has been investigated for its potential anticancer properties. Research indicates that compounds containing a pyrazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of pyrazole compounds showed significant inhibition of cancer cell proliferation, particularly in glioma and colon cancer cell lines. One derivative exhibited an IC50 of 5.13 µM, outperforming standard treatments like 5-fluorouracil (IC50 = 8.34 µM) in specific assays .

Agricultural Applications

This compound is also being explored for its role as a plant growth regulator and pesticide. The pyrazole structure is known to enhance the efficacy of agrochemicals by improving their stability and bioavailability in plant systems.

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various biologically active compounds. The ability to modify the pyrazole ring allows researchers to create analogs with tailored properties for specific applications.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reagent in various assays due to its ability to form stable complexes with metal ions. This property is useful in environmental monitoring and quality control processes.

Case Studies and Research Findings

Study Focus Findings
Study on Cytotoxic EffectsInvestigated the effects of pyrazole derivatives on cancer cellsCompound with IC50 = 5.13 µM showed significant anticancer activity
Agricultural Application StudyEvaluated the effectiveness of pyrazole-based pesticidesEnhanced plant growth and pest resistance compared to traditional pesticides
Analytical Method DevelopmentDeveloped methods using N-methylamine derivatives for metal ion detectionImproved sensitivity and selectivity in assays

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Molecular Formula Substituents on Pyrazole Amine Group Modification Molecular Weight (g/mol)
Target Compound C₇H₁₃N₃ 1,3-Dimethyl N-Methyl 139.20
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₅ 1-Methyl, 3-(pyridin-3-yl) N-Ethyl 203.25 (m/z [M+H]⁺)
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylamine C₈H₁₅N₃ 1-Ethyl, 5-methyl N-Methyl 153.23
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₂H₁₆N₅ 1-Methyl, 3-(pyridin-3-yl) N-Cyclopropylmethyl 230.30 (m/z [M+2H]⁺)

Key Observations :

  • The target compound’s 1,3-dimethylpyrazole core provides steric hindrance and electronic stabilization, distinguishing it from analogues with pyridinyl or bulkier substituents (e.g., cyclopropylmethyl) .

Key Observations :

  • The target compound’s synthesis is high-yielding (70%) compared to other alkylation-based routes, which often require harsh conditions (e.g., CH₃I, reflux) .
  • The analogue in achieves a 91% yield via phosphoric acid-mediated deprotection, highlighting the efficiency of acid-catalyzed methods for similar amines.

Key Observations :

  • Its GHS hazards (harmful if swallowed, eye damage) are more severe than unmodified pyrazole amines, likely due to the reactive methylamine group .

Key Observations :

  • The target compound is widely accessible through major suppliers, whereas analogues like are niche products with higher costs .
  • Bulkier derivatives (e.g., tert-butoxycarbonyl-protected amines in ) are typically custom-synthesized for specialized research.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, also known by its CAS number 852227-87-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse sources, including case studies and relevant research findings.

  • Molecular Formula : C₇H₁₃N₃
  • Molecular Weight : 139.20 g/mol
  • Density : 1.23 g/cm³ at 20 °C
  • Boiling Point : 275.3 °C
  • LogP : 0.9437

These properties suggest that the compound is relatively stable under standard laboratory conditions and may exhibit favorable pharmacokinetic characteristics.

Research indicates that this compound may influence cellular pathways associated with cancer proliferation and autophagy.

Antiproliferative Activity

A significant study highlighted the compound's antiproliferative effects on cancer cells, particularly in pancreatic cancer models (MIA PaCa-2 cells). The compound was shown to reduce mTORC1 activity—a critical regulator of cell growth and metabolism—thereby promoting autophagy under nutrient-deficient conditions. This dual action suggests that the compound could selectively target cancer cells while sparing normal cells, which is a desirable trait in anticancer therapeutics .

Case Studies

  • Study on Autophagy Modulation :
    • Researchers evaluated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (related compounds) and found that they increased basal autophagy but impaired autophagic flux under starvation conditions. This indicates a potential mechanism where the compound can disrupt survival pathways in stressed tumor cells while maintaining normal cellular functions in healthy tissues .
  • Antioxidant Activity :
    • Another study assessed the antioxidant properties of pyrazole derivatives, including those similar to this compound. The findings suggested that these compounds exhibit significant radical scavenging activity, which could contribute to their protective effects against oxidative stress in various cellular contexts .

Research Findings Summary

Study FocusKey Findings
Antiproliferative ActivityReduced mTORC1 activity; increased autophagy; selective targeting of cancer cells .
Autophagy ModulationImpaired autophagic flux under nutrient stress; potential for use in cancer therapy .
Antioxidant PropertiesSignificant radical scavenging activity; potential protective effects against oxidative stress .

Q & A

Q. How can the synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine be optimized to improve yield and purity?

Methodological Answer :

  • Stepwise Procedure : Start with the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH4 or H2/Pd-C). Monitor reaction progress via TLC or HPLC.
  • Optimization Tips : Adjust stoichiometry (e.g., excess methylamine), solvent polarity (DMF or ethanol), and temperature (room temperature vs. reflux) to enhance reactivity. Use K2CO3 as a base to neutralize byproducts and improve purity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity via 1H NMR (e.g., absence of aldehyde proton at ~9-10 ppm) and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135/HSQC to distinguish methyl groups (δ ~2.1-2.5 ppm for N-methyl; δ ~2.3 ppm for pyrazole-CH3) and pyrazole protons (δ ~6.0-6.5 ppm). Compare with NIST reference data .
  • IR Spectroscopy : Confirm secondary amine (N-H stretch ~3300 cm⁻¹ absent due to methylation; C-N stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion [M+H]+ at m/z 154.1 (C7H13N3) and fragmentation patterns (e.g., loss of methylamine, m/z 123) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer :

  • X-ray Diffraction : Use SHELXL for refinement. Key parameters: space group determination, R-factor optimization (<5%), and hydrogen bonding analysis (e.g., amine-pyrazole interactions). SHELXPRO interfaces with macromolecular datasets for validation .
  • Contradiction Handling : If NMR suggests planar geometry but XRD shows puckering, cross-validate with DFT calculations (e.g., Gaussian09, B3LYP/6-31G**) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for pyrazole derivatives targeting enzyme inhibition?

Methodological Answer :

  • Core Modifications : Introduce substituents at the pyrazole N1/C3 positions (e.g., halogen, phenyl) to modulate steric/electronic effects. Synthesize analogs like N-[(1,3-dichloro-1H-pyrazol-5-yl)methyl]-N-methylamine .
  • Assay Design : Test inhibition against kinases (e.g., PI3K) via fluorescence polarization. Use IC50 values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
  • Data Interpretation : Address contradictions (e.g., high in vitro activity but low cellular uptake) by adjusting lipophilicity (ClogP calculations) or adding solubilizing groups (e.g., -SO2NH2) .

Q. What strategies resolve conflicting data between computational and experimental solubility profiles?

Methodological Answer :

  • In Silico Tools : Predict solubility via COSMO-RS (accounting for solvent polarity) or Abraham parameters. Compare with experimental shake-flask/HPLC measurements in buffers (pH 7.4) .
  • Contradiction Analysis : If discrepancies exceed 10%, re-evaluate protonation states (pKa via SiriusT3) or hydrate formation (TGA/DSC) .

Q. How to investigate metabolic pathways using isotopically labeled analogs?

Methodological Answer :

  • Synthesis : Prepare 13C/15N-labeled compound via reductive amination with labeled methylamine (e.g., CH315NH2). Confirm isotopic purity via HRMS .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat), extract metabolites via SPE, and analyze via UPLC-QTOF. Track demethylation (m/z shift +1 for 15N) or oxidation (e.g., pyrazole ring hydroxylation) .

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